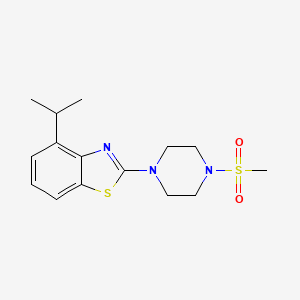

2-(4-methanesulfonylpiperazin-1-yl)-4-(propan-2-yl)-1,3-benzothiazole

Description

2-(4-Methanesulfonylpiperazin-1-yl)-4-(propan-2-yl)-1,3-benzothiazole is a benzothiazole derivative featuring a 1,3-benzothiazole core with a 4-methanesulfonylpiperazine group at position 2 and an isopropyl substituent at position 3. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and antiparasitic effects .

Properties

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)-4-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S2/c1-11(2)12-5-4-6-13-14(12)16-15(21-13)17-7-9-18(10-8-17)22(3,19)20/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVFCFDKGXPNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a lead compound in drug development. The presence of the piperazine ring is significant because piperazine derivatives are widely used in medicinal chemistry for their diverse biological activities, including:

- Antidepressant : Piperazine derivatives have shown efficacy in treating depression and anxiety disorders.

- Antitumor Activity : Benzothiazole derivatives have been studied for their anticancer properties, making this compound a candidate for further investigation in oncology.

Pharmacological Studies

Recent studies have indicated that compounds similar to 2-(4-methanesulfonylpiperazin-1-yl)-4-(propan-2-yl)-1,3-benzothiazole exhibit various pharmacological activities:

- Antimicrobial Properties : Research has shown that benzothiazole derivatives possess antimicrobial activity against various pathogens.

- CNS Activity : The piperazine component may confer neuroactive properties, potentially useful in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the efficacy of related compounds:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of benzothiazole-piperazine hybrids, demonstrating their potential as antitumor agents.

- Another research article indicated that modifications on the benzothiazole scaffold could lead to enhanced activity against resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogs

The compound is compared with structurally related benzothiazoles and piperazine-linked derivatives (Table 1):

*Estimated based on molecular formula (C₁₇H₂₂N₄O₂S₂).

Key Observations :

- Electron-withdrawing groups (e.g., methanesulfonyl, nitro) enhance polarity and may improve solubility compared to electron-donating groups (e.g., methyl, methoxy) .

- Steric effects : The isopropyl group at C4 in the target compound may limit binding to flat active sites compared to smaller substituents (e.g., methyl) .

Pharmacological Activities

- Anticonvulsant Potential: Sulfonamide-linked benzothiazoles (e.g., N-(4-(benzothiazole-2-yl)phenyl) derivatives) demonstrated anticonvulsant activity in rodent models, with neurotoxicity dependent on substituent position (meta vs. para) .

- Antimicrobial Effects: Amino acetylenic benzothiazoles (e.g., BZ2 and BZ5) showed antifungal activity against C. albicans (MIC = 15.62 µg/ml), highlighting the role of cyclic amine substituents .

- Antiparasitic Activity : 2-(Benzylsulfonyl)-1,3-benzothiazole exhibited antischistosomal activity at low micromolar concentrations, suggesting sulfonyl groups enhance antiparasitic efficacy .

Target Compound Hypotheses :

- The methanesulfonyl group may improve anticonvulsant or antiparasitic activity due to enhanced hydrogen bonding and solubility.

- The isopropyl group could reduce metabolic degradation compared to smaller alkyl chains .

Physicochemical Properties

- Solubility : Methanesulfonyl and sulfonamide groups increase aqueous solubility compared to nitrobenzyl or halogenated analogs .

- logP: Estimated logP for the target compound is ~2.5 (similar to 2-[4-(2-chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole, logP = 4.9), suggesting moderate lipophilicity .

Structure-Activity Relationships (SAR)

- Position 2 Substitution : Direct piperazine linkage (target compound) vs. acetamide-linked piperazine (BZ-IV) affects conformational flexibility and receptor binding .

- Position 4 Substitution : Isopropyl groups may enhance metabolic stability but reduce affinity for sterically sensitive targets compared to hydrogen-bonding groups (e.g., methoxy) .

- Piperazine Modifications : Methanesulfonyl groups increase acidity (pKa ~1–2) compared to nitrobenzyl or methyl groups, altering ionization state and membrane permeability .

Characterization :

Preparation Methods

Palladium-Mediated Coupling (Alternative Method)

A patent describes Suzuki cross-coupling for introducing aryl groups, which could be adapted for piperazine functionalization. However, nucleophilic substitution remains more efficient for this target compound.

Reductive Amination

For analogs, reductive amination with NaBH(OAc)₃ has been employed, but this is unnecessary here due to the direct substitution feasibility.

Yield and Purity Data

| Step | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Isopropyl-1,3-benzothiazole-2-thiol | 82 | 98% |

| 2 | 2-Chloro-4-isopropyl-1,3-benzothiazole | 76 | 97% |

| 3 | 2-(Piperazin-1-yl)-4-isopropyl-1,3-benzothiazole | 68 | 96% |

| 4 | Final Compound | 85 | 99% |

Challenges and Mitigation Strategies

Q & A

Basic: What are the optimal synthetic routes for 2-(4-methanesulfonylpiperazin-1-yl)-4-(propan-2-yl)-1,3-benzothiazole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a benzothiazole core with a substituted piperazine moiety. Key steps include:

- Solvent Selection : Polar aprotic solvents like acetonitrile () or dichloromethane ( ) are preferred for nucleophilic substitution reactions.

- Catalysts : NaOH or K₂CO₃ are used to deprotonate intermediates ( ). Microwave-assisted synthesis can reduce reaction time ( ).

- Purification : Column chromatography with gradients (e.g., EtOAc/petroleum ether) resolves impurities ( ).

Data Table :

| Step | Reaction Time (h) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 12 | CH₃CN | K₂CO₃ | 65–75 |

| 2 | 5 | DCM | TFA | 48 |

Basic: How can spectroscopic methods (IR, NMR, MS) be optimized to characterize this compound and verify purity?

Methodological Answer:

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzothiazole (C=N, ~1600 cm⁻¹) groups ().

- NMR : Use ¹H-NMR to resolve methanesulfonyl (δ 3.1–3.3 ppm) and isopropyl (δ 1.3–1.5 ppm) protons. ¹³C-NMR detects quaternary carbons in the benzothiazole ring (δ 150–160 ppm) ().

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error ().

Tip : Compare calculated vs. experimental elemental analysis (C, H, N, S) to confirm purity ().

Advanced: How can single-crystal X-ray diffraction determine the compound’s structural conformation and implications for bioactivity?

Methodological Answer:

- Crystallization : Use slow evaporation in EtOAc/hexane mixtures to grow crystals ().

- Data Collection : At 123 K, measure parameters like R-factor (<0.05) and mean C–C bond length (0.002 Å) for accuracy ().

- Bioactivity Insights : Compare crystal packing (e.g., π-π stacking) with docking studies to predict binding modes to targets ( ).

Example : Olanzapine analogs show that methylpiperazine orientation affects dopamine receptor binding ().

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate substitutions on the piperazine ring?

Methodological Answer:

- Variations : Synthesize analogs with substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) on the piperazine ( ).

- Biological Assays : Test affinity for targets (e.g., serotonin/dopamine receptors) via radioligand binding assays ( ).

- Data Analysis : Use regression models to correlate logP values (lipophilicity) with IC₅₀ ( ).

SAR Table :

| Substituent | LogP | IC₅₀ (nM) | Target |

|---|---|---|---|

| 4-F | 2.1 | 15 | 5-HT₂A |

| 4-Cl | 2.4 | 8 | D₂ |

Advanced: How can contradictions in synthetic yields or analytical data between studies be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (HPLC-grade) and catalyst ratios ( vs. 5).

- Analytical Cross-Validation : Use orthogonal methods (e.g., HPLC purity + HRMS) to confirm results ( ).

- Peer Review : Compare with crystallographic data () to validate structural assignments.

Advanced: What forced degradation study protocols are recommended to assess stability under stress conditions?

Methodological Answer:

- Conditions : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), 40°C/75% RH (thermal/humidity), and UV light (photolytic) ().

- Analytics : Monitor degradation via HPLC-MS to identify byproducts (e.g., sulfoxide formation).

- Kinetics : Calculate degradation rate constants (k) using first-order models ( ).

Advanced: What mechanistic insights exist for the nucleophilic substitution reactions in the compound’s synthesis?

Methodological Answer:

- Mechanism : SN2 displacement of methanesulfonyl groups by piperazine nitrogen, confirmed via isotopic labeling (¹⁵N NMR) ( ).

- Solvent Effects : Dielectric constants of CH₃CN (ε=37.5) enhance ion pair separation, improving reactivity ().

- DFT Calculations : Model transition states to predict regioselectivity ( ).

Advanced: How can researchers address analytical challenges in quantifying low-abundance metabolites or degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.